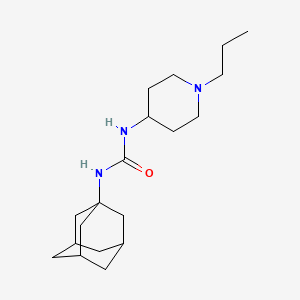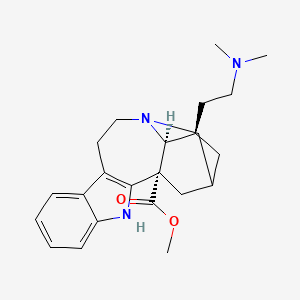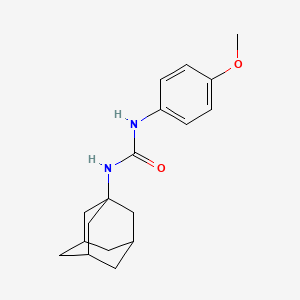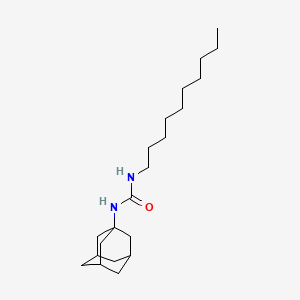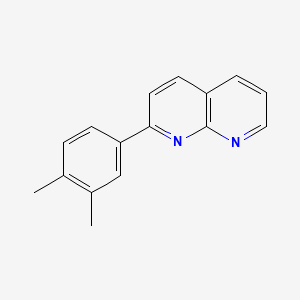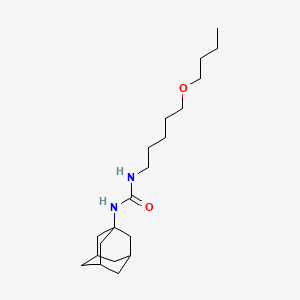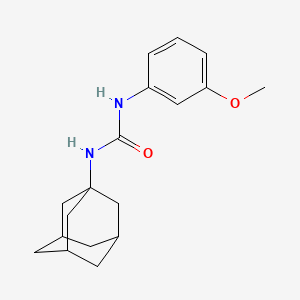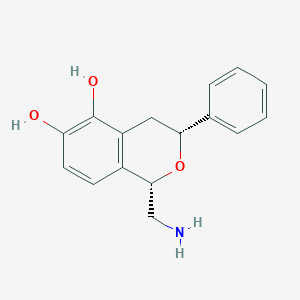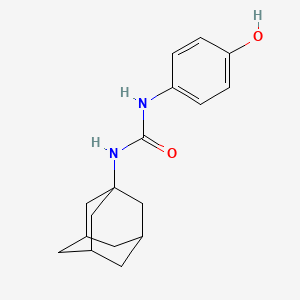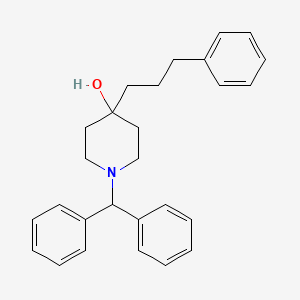
1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties, making it a subject of study for researchers aiming to develop new therapeutic agents.
Preparation Methods
The synthesis of 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol involves several steps. One common method includes the reaction of benzhydryl chloride with piperidine derivatives. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound’s interaction with biological systems is of interest for understanding its pharmacokinetics and pharmacodynamics.
Medicine: Its anticonvulsant properties make it a candidate for the development of new treatments for epilepsy and other neurological disorders.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The compound may also influence ion channels and signaling pathways involved in neuronal excitability .
Comparison with Similar Compounds
1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamides: These compounds also exhibit anticonvulsant properties and share structural similarities.
Diphenhydramine: Another compound with a benzhydryl group, known for its antihistamine and sedative effects.
Phenytoin: A well-known anticonvulsant drug, which, although structurally different, shares a similar therapeutic application.
The uniqueness of this compound lies in its specific structural features and the potential for fewer side effects compared to other anticonvulsant agents .
Properties
Molecular Formula |
C27H31NO |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C27H31NO/c29-27(18-10-13-23-11-4-1-5-12-23)19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,11-12,14-17,26,29H,10,13,18-22H2 |
InChI Key |
LBCGIDHKEKGBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


